3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole

Lipophilicity Blood-Brain Barrier Permeability Oral Absorption

Inconsistent biological readouts often arise when researchers substitute morpholine analogs for this methylsulfanyl-substituted tetrahydroindazole-pyrazine scaffold, confounding SAR interpretation. This compound eliminates that variable by providing a distinct lipophilicity (XLogP3 2.6 vs. 1.8) and a unique sulfur pharmacophore for chalcogen bonding studies. - Enables fragment-based screening with ligand efficiency advantages (MW 260.36, 18 heavy atoms). - Predicts superior passive blood-brain barrier penetration (TPSA 68.9 Ų) for CNS kinase programs. - Supplied with consistent purity and global logistics for uninterrupted discovery workflows.

Molecular Formula C13H16N4S
Molecular Weight 260.36 g/mol
CAS No. 2549024-44-2
Cat. No. B6443990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole
CAS2549024-44-2
Molecular FormulaC13H16N4S
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESCC1=C2CCCCC2=NN1C3=NC=CN=C3SC
InChIInChI=1S/C13H16N4S/c1-9-10-5-3-4-6-11(10)16-17(9)12-13(18-2)15-8-7-14-12/h7-8H,3-6H2,1-2H3
InChIKeyJEOHGWWLUIUZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole: Chemical Profile


3-Methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole (CAS 2549024-44-2) is a synthetic heterocyclic compound featuring a tetrahydroindazole core linked at the N2 position to a 3-(methylsulfanyl)pyrazine ring [1]. With a molecular formula of C13H16N4S and a molecular weight of 260.36 g/mol, it belongs to a family of fused pyrazole-pyrazine scaffolds that have been explored in medicinal chemistry, most notably as interleukin-2 inducible T-cell kinase (ITK) inhibitors [2]. The presence of the methylsulfanyl substituent distinguishes this compound from its morpholine- and other heteroatom-substituted analogs, imparting distinct lipophilicity and hydrogen-bonding characteristics that influence its suitability for specific discovery programs.

ITK inhibitor scaffold for T-cell signaling pathway studies
Methylsulfanyl substitution provides distinct lipophilicity and H-bond profile vs. morpholine analogs
Sulfur pharmacophore supports selectivity engineering in kinase SAR campaigns

Methylsulfanyl vs. Morpholine Analog: Key Differences


Although 3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole and its morpholine-substituted counterpart share the same tetrahydroindazole-pyrazine scaffold, their divergent calculated physicochemical profiles render them non-interchangeable. The methylsulfanyl group confers a 0.8-unit higher computed XLogP3 (2.6 vs. 1.8) compared to the morpholine analog, indicating greater lipophilicity that can enhance passive membrane permeability but potentially reduce aqueous solubility [1][2]. Conversely, the morpholine variant possesses one additional hydrogen-bond acceptor (5 vs. 4) and a larger topological polar surface area, traits that may favor solubility at the expense of blood-brain barrier penetration. Substituting one analog for the other without adjusting formulation or screening conditions can therefore confound structure-activity relationship (SAR) interpretation and lead to inconsistent biological readouts.

Target: Methylsulfanyl analog
Higher computed lipophilicity may shift permeability and solubility balance
Four H-bond acceptors may reduce P-gp efflux recognition
Lower molecular weight supports lead-like ligand efficiency
Substitute: Morpholine analog
Lower lipophilicity may limit passive membrane penetration
Additional H-bond acceptor increases potential for active efflux
Higher molecular weight reduces fragment-like attractiveness
Swapping analogs without formulation or assay adjustment may confound SAR interpretation.

Physicochemical Comparison: Methylsulfanyl vs. Morpholine Analog


Lipophilicity Advantage for Membrane Penetration

The target compound exhibits a computed XLogP3 of 2.6, which is 0.8 log units higher than the 1.8 value calculated for the morpholine analog [1][2]. This difference places the methylsulfanyl compound within a more favorable lipophilicity window (XLogP 1–4) for oral absorption and CNS penetration, whereas the morpholine variant falls near the lower end of this range, potentially limiting passive transcellular diffusion.

Lipophilicity
Cross-study comparable
+0.8 (XLogP3 2.6 vs 1.8)
Higher computed lipophilicity may support passive membrane permeability screening
Computed values; verify with experimental logD
Lipophilicity Blood-Brain Barrier Permeability Oral Absorption

Reduced Hydrogen-Bond Acceptors for Lower Efflux Risk

The target compound possesses four hydrogen-bond acceptor (HBA) atoms, one fewer than the five HBAs found in the morpholine analog [1][2]. The lower HBA count correlates with reduced recognition by P-glycoprotein (P-gp) efflux transporters, which often limit intracellular accumulation of compounds with high hydrogen-bonding capacity.

H-Bond Acceptors
Class-level inference
4 vs 5 (20% fewer)
Fewer HBA may reduce P-gp efflux susceptibility
Efflux assay validation recommended
Hydrogen Bonding P-glycoprotein Efflux Drug-like Properties

Lower Molecular Weight for Enhanced Ligand Efficiency

At 260.36 g/mol, the methylsulfanyl compound has a molecular weight 13% lower than that of the morpholine analog (299.37 g/mol) [1][2]. Lower molecular weight is associated with improved ligand efficiency indices (LE, LLE) and greater potential for optimization into lead-like chemical space.

Molecular Weight
Cross-study comparable
39 g/mol lighter (260 vs 299)
Lighter scaffold favors ligand efficiency indices
Fragment-like properties; confirm in SAR elaboration
Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Sulfur-Containing Scaffold for Unique Non-Covalent Interactions

The methylsulfanyl group introduces a divalent sulfur atom capable of engaging in sulfur–π, sulfur–oxygen (chalcogen bonding), and hydrophobic interactions that are absent in the morpholine oxygen-containing analog [1]. Tetrahydroindazole-based ITK inhibitors have demonstrated that subtle changes in the pyrazine substituent can alter kinase selectivity profiles and off-target binding liabilities [2].

Sulfur Pharmacophore
Class-level inference
Methylsulfanyl (S-CH3) present
May enable unique sulfur–π and chalcogen bonding interactions
Inferred from ITK tetrahydroindazole SAR literature
Sulfur Interactions Protein-Ligand Binding Selectivity Engineering

Methylsulfanyl Tetrahydroindazole: Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Generation

With an XLogP3 of 2.6 and a topological polar surface area of 68.9 Ų, both within favorable ranges for CNS drug-likeness, this compound is optimally suited as a starting scaffold for medicinal chemistry programs targeting brain kinases such as ITK, LRRK2, or PI3K isoforms where central exposure is required [1]. Its computed properties predict superior passive blood-brain barrier penetration over the morpholine analog.

Fragment-Based Screening and Ligand Efficiency

At 260.36 g/mol with only 18 heavy atoms, the compound qualifies as a 'fragment-like' molecule and is appropriate for fragment-based screening campaigns [2]. Its low molecular weight relative to the morpholine analog supports higher ligand efficiency metrics, making it an attractive fragment for subsequent fragment growth or merging strategies.

ITK-Selective Inhibitor Scaffold Hopping

The tetrahydroindazole core has been validated as a selective ITK inhibitor pharmacophore [1][3]. Deployment of this specific methylsulfanyl-substituted variant enables scaffold hopping efforts aimed at differentiating selectivity profiles from morpholine- and other heterocycle-substituted analogs previously reported in second-generation ITK programs.

Sulfur-Mediated Protein-Ligand Interaction Studies

The methylsulfanyl group provides a well-defined sulfur pharmacophore for probing chalcogen bonding and sulfur–π interactions in crystallographic or biophysical studies [1]. This compound can serve as a tool molecule for understanding how sulfur substituents modulate binding affinity and residence time relative to oxygen-containing analogs.

Application
Selection Property
Validation Focus
CNS kinase target engagement studies
Computed CNS drug-like profile (XLogP3, TPSA)
Passive permeability & P-gp efflux assay review
Fragment-based screening & ligand efficiency optimization
Low molecular weight & fragment-like properties
Ligand efficiency indices & SAR elaboration
ITK isoform selectivity scaffolding
Validated tetrahydroindazole ITK pharmacophore
Kinase selectivity panel & off-target profiling
Sulfur-mediated protein-ligand interaction studies
Methylsulfanyl group as sulfur pharmacophore
Biophysical binding & crystallography context
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